molecular formula C21H22N4O B6620096 1-Benzyl-1-(1-pyridin-2-ylethyl)-3-(pyridin-4-ylmethyl)urea

1-Benzyl-1-(1-pyridin-2-ylethyl)-3-(pyridin-4-ylmethyl)urea

Cat. No.: B6620096
M. Wt: 346.4 g/mol
InChI Key: WNTIDKKMQVCYPO-UHFFFAOYSA-N
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Description

1-Benzyl-1-(1-pyridin-2-ylethyl)-3-(pyridin-4-ylmethyl)urea is an organic compound that features a urea core with various substituents. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1-(1-pyridin-2-ylethyl)-3-(pyridin-4-ylmethyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions often include:

  • Solvents such as dichloromethane or tetrahydrofuran.
  • Catalysts like triethylamine or pyridine.
  • Temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production methods for such compounds may involve:

  • Batch or continuous flow reactors.
  • Use of automated synthesis equipment to ensure consistency and scalability.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1-(1-pyridin-2-ylethyl)-3-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 1-Benzyl-1-(1-pyridin-2-ylethyl)-3-(pyridin-4-ylmethyl)urea often involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(pyridin-4-ylmethyl)urea: Lacks the 1-pyridin-2-ylethyl substituent.

    1-Benzyl-1-(1-pyridin-2-ylethyl)urea: Lacks the pyridin-4-ylmethyl substituent.

Uniqueness

1-Benzyl-1-(1-pyridin-2-ylethyl)-3-(pyridin-4-ylmethyl)urea is unique due to its specific combination of substituents, which may confer distinct biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

1-benzyl-1-(1-pyridin-2-ylethyl)-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-17(20-9-5-6-12-23-20)25(16-19-7-3-2-4-8-19)21(26)24-15-18-10-13-22-14-11-18/h2-14,17H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTIDKKMQVCYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(CC2=CC=CC=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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